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Compound of Interest

Compound Name: Methyl 4-bromopent-4-enoate

Cat. No.: B15357866 Get Quote

In-Depth Technical Guide: Methyl 4-Bromopent-
4-enoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-bromopent-4-enoate is a halogenated unsaturated ester with the chemical formula

C₆H₉BrO₂. Its structure features a terminal vinyl bromide group and a methyl ester functional

group, making it a potentially useful intermediate in organic synthesis. This document provides

a comprehensive overview of its molecular properties, formation as a reaction by-product, and

key analytical data.

Molecular Properties
The fundamental molecular characteristics of methyl 4-bromopent-4-enoate are summarized

in the table below.
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Property Value

Molecular Formula C₆H₉BrO₂

Molecular Weight 193.04 g/mol [1]

CAS Number 194805-62-4

SMILES Code C=C(Br)CCC(OC)=O[1]

Formation as a Reaction By-Product
Methyl 4-bromopent-4-enoate has been identified as a significant by-product in the attempted

synthesis of certain benzodioxane derivatives.[2] Specifically, it was formed during the

attempted condensation of the methyl ester of 4,5-dibromopentanoic acid with catechol in the

presence of a base.[2][3]

Experimental Protocol for By-Product Formation
The following protocol describes the reaction conditions that led to the formation of methyl 4-
bromopent-4-enoate as the main product instead of the desired condensation product. This

information is critical for researchers aiming to either avoid or intentionally synthesize this

compound.

Reaction Scheme:

The intended reaction was the synthesis of a benzodioxane derivative from 4-pentenoic acid

and catechol. The initial steps involved the bromination of 4-pentenoic acid, followed by

esterification to yield methyl 4,5-dibromopentanoate. The final step was the attempted

condensation with catechol.

Step 1: Bromination of 4-Pentenoic Acid: Commercial 3-butenoic acid is treated with bromine

to yield the corresponding dibromo-acid. (This is an analogous reaction mentioned for a

similar synthesis).[2]

Step 2: Esterification: The resulting carboxylic acid is esterified to produce the methyl ester.

[2]
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Step 3: Attempted Condensation with Catechol: The methyl ester of the dibrominated

pentanoic acid is reacted with catechol in the presence of a base (e.g., K₂CO₃) in a suitable

solvent (e.g., acetone) at room temperature.[2][3]

Under these conditions, instead of the expected nucleophilic substitution to form the

benzodioxane ring, an elimination reaction is favored, leading to the formation of methyl 4-
bromopent-4-enoate as the primary isolated product.[2][3] The researchers noted that varying

the reaction conditions did not alter this outcome.[2]

Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthetic pathway that unintentionally

leads to the formation of methyl 4-bromopent-4-enoate.
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Caption: Intended vs. Actual Reaction Outcome.

Spectroscopic Data
The characterization of methyl 4-bromopent-4-enoate was confirmed by ¹H-NMR

spectroscopy, with the data being consistent with literature values.[2] While the specific spectral

data from the study by Straniero et al. is not detailed in the main text, the confirmation points to
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existing data for this compound. Researchers should consult relevant spectroscopic databases

for detailed chemical shifts and coupling constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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